molecular formula C16H21NO3 B7681147 Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate

Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate

Cat. No.: B7681147
M. Wt: 275.34 g/mol
InChI Key: VDWNICLJRIJGHH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate is an organic compound with the molecular formula C17H21NO3 It is a derivative of benzoic acid and features a cyclopentylacetyl group attached to an amino group, which is further connected to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate typically involves the following steps:

    Acylation Reaction: The starting material, 3-amino-4-methylbenzoic acid, undergoes an acylation reaction with 2-cyclopentylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopentylacetyl group and the amino group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-cyclohexylacetyl)amino]-4-methylbenzoate
  • Methyl 3-[(2-cyclopropylacetyl)amino]-4-methylbenzoate
  • Methyl 3-[(2-cyclobutylacetyl)amino]-4-methylbenzoate

Uniqueness

Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate is unique due to the presence of the cyclopentylacetyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different cycloalkyl groups.

Properties

IUPAC Name

methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11-7-8-13(16(19)20-2)10-14(11)17-15(18)9-12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNICLJRIJGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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